S 421-d4

Description

BenchChem offers high-quality S 421-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S 421-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6Cl8O |

|---|---|

Molecular Weight |

381.7 g/mol |

IUPAC Name |

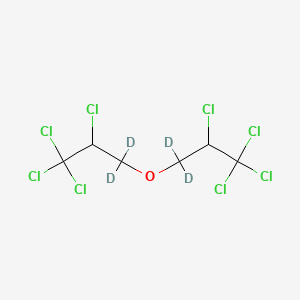

1,1,1,2-tetrachloro-3,3-dideuterio-3-(2,3,3,3-tetrachloro-1,1-dideuteriopropoxy)propane |

InChI |

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2/i1D2,2D2 |

InChI Key |

LNJXZKBHJZAIKQ-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C(Cl)(Cl)Cl)Cl)OC([2H])([2H])C(C(Cl)(Cl)Cl)Cl |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to S 421-d4 and its Unlabeled Analogue, Octachlorodipropyl Ether (S 421)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: S 421-d4 is the deuterium-labeled version of S 421, also known as Octachlorodipropyl ether. Due to the limited publicly available information specifically on S 421-d4, this guide focuses on the properties and applications of the more extensively documented unlabeled compound, S 421. The primary difference between the two compounds is the substitution of four hydrogen atoms with deuterium, which can influence its pharmacokinetic properties and is often used in metabolic studies. S 421 and its deuterated analogue are intended for research use only and are not for diagnostic or therapeutic use.[1][2]

Executive Summary

S 421, with the chemical name bis(2,3,3,3-tetrachloropropyl) ether or Octachlorodipropyl ether, is a synthetic chlorinated organic compound.[2][3][4] It is primarily recognized for its role as a synergist in pesticide formulations, particularly with pyrethroid and organophosphorus insecticides used in products like mosquito coils.[5][6][7] While it enhances the efficacy of these pesticides, its use has raised environmental and health concerns due to its persistence and potential toxicity.[3][7] This document provides a comprehensive overview of the chemical properties, applications, and safety considerations of S 421, with the understanding that S 421-d4 would share these fundamental characteristics, differing mainly in its isotopic composition.

Chemical and Physical Properties

S 421 is a colorless to pale yellow liquid that is insoluble in water but soluble in various organic solvents such as ethanol, acetone, and toluene.[3][5] Its high degree of chlorination contributes to its chemical stability and resistance to degradation.[3]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of S 421 (Octachlorodipropyl ether).

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆Cl₈O | [1][2][3][4] |

| Molecular Weight | 377.74 g/mol | [2][8][9] |

| CAS Number | 127-90-2 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Boiling Point | 114-116 °C @ 0.2 Torr; 147-155 °C @ 1 mmHg | [1][5] |

| Melting Point | -50 °C | [1] |

| Density | ~1.7 g/cm³ | [5] |

| Refractive Index | ~1.5282 - 1.534 | [5] |

| Water Solubility | Insoluble | [3] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, toluene | [5] |

Applications and Mechanism of Action

The primary application of S 421 is as a synergist in pesticide formulations.[6][10] Synergists are compounds that, while they may have little to no pesticidal activity themselves, enhance the effectiveness of active insecticidal ingredients. This allows for a reduction in the amount of pyrethroid or other active pesticides required in a product.[5]

The precise biochemical mechanism of synergism for S 421 is not extensively detailed in the provided search results. However, pesticide synergists often work by inhibiting metabolic enzymes in the target organism, such as cytochrome P450 monooxygenases. These enzymes are typically responsible for detoxifying the insecticide. By inhibiting these enzymes, the synergist prevents the breakdown of the active pesticide, leading to a higher concentration and prolonged activity within the insect.

Experimental Protocols

-

Analysis in Formulations: A high-performance thin-layer chromatography (HPTLC) method has been developed for the analysis of Octachlorodipropyl ether in insecticide formulations. The method uses a toluene–acetic acid–water (20:20:1, v/v) mobile phase and silver nitrate–2 M alcoholic potassium hydroxide as a chromogenic reagent for detection.[11]

-

Environmental Analysis: Gas chromatography with an electron capture detector (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) have been used for the quantitative analysis of S 421 in environmental and biological samples, such as fish and shellfish.[6] The sample preparation typically involves extraction with a solvent mixture like acetone/hexane followed by cleanup on a silica gel column.[6]

The synthesis of ethers like S 421 can often be achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. However, the specific reactants and conditions for the industrial synthesis of S 421 are not specified.

Safety and Toxicology

Significant concerns have been raised regarding the safety and environmental impact of S 421.

-

Environmental Persistence: Due to its chlorinated structure, S 421 is stable and can persist in the environment, leading to potential bioaccumulation in organisms.[3][6]

-

Toxicity: While the acute toxicity of S 421 is reported to be low, studies have indicated potential for subacute and chronic toxicity, including hepatotoxicity, cytotoxicity, and carcinogenicity.[11]

-

Combustion Byproducts: A major concern, particularly with its use in mosquito coils, is the formation of bis(chloromethyl)ether (BCME) as a combustion byproduct.[7][12] BCME is recognized as a potent lung carcinogen.[7][12] The slow smoldering of mosquito coils containing S 421 can release formaldehyde and hydrogen chloride, which can react to form BCME, posing a significant inhalation risk.[7]

The use of mosquito coils containing S 421 is illegal in the United States due to these health concerns.[7][12]

Conclusion

S 421-d4 and its unlabeled form, S 421 (Octachlorodipropyl ether), are important research chemicals, primarily due to the latter's use as a pesticide synergist. While effective in enhancing the potency of insecticides, the environmental persistence and, most notably, the formation of the potent carcinogen BCME upon combustion, have led to significant health concerns and regulatory restrictions in some regions. Researchers and drug development professionals should be aware of these properties and associated risks when handling or studying these compounds. Further research into the specific biochemical pathways affected by S 421 could provide a more detailed understanding of its synergistic and toxicological effects.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. scbt.com [scbt.com]

- 3. CAS 127-90-2: Octachlorodipropyl ether | CymitQuimica [cymitquimica.com]

- 4. Bis(2,3,3,3-tetrachloropropyl) ether [webbook.nist.gov]

- 5. OCTACHLORODIPROPYL ETHER [chembk.com]

- 6. [Determination of S-421 in Commercial Fish and Shellfish] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octachlorodipropyl ether (s-2) mosquito coils are inadequately studied for residential use in Asia and illegal in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. S 421 | CAS 127-90-2 | LGC Standards [lgcstandards.com]

- 10. echemi.com [echemi.com]

- 11. icbr.ac.cn [icbr.ac.cn]

- 12. researchgate.net [researchgate.net]

Unable to Identify "S 421-d4" for In-Depth Technical Guide

A comprehensive search of scientific and chemical databases has revealed that "S 421" is not a unique or recognized identifier for a specific small molecule. This ambiguity prevents the creation of the requested in-depth technical guide on its synthesis, isotopic labeling, and mechanism of action.

Initial investigations suggested several possibilities for the term "S 421," none of which could be definitively confirmed as the target of the user's request. The search results included:

-

A deuterated compound, "S 421-d4," is listed by a chemical supplier, but without a corresponding chemical structure or systematic name that would allow for further research into its synthesis and biological activity.

-

UB-421 , a humanized monoclonal antibody also known as semzuvolimab, which is a large biological molecule and not a subject for small molecule synthesis.

-

References to phosphorylation sites on proteins, such as Threonine 421 (Thr421) and Serine 424 (Ser424) on the p70 S6 Kinase, and Tyrosine 421 (Y421) on Cortactin. These are post-translational modifications of proteins and not distinct chemical compounds.

-

CBO421 , a novel drug Fc-conjugate and a small molecule inhibitor of CD73. While a small molecule, it is not referred to as "S 421."

-

Other instances where "421" appears as part of a larger name or code, without referring to a specific, singular small molecule.

Without a precise chemical structure or a universally accepted name for "S 421," it is impossible to provide accurate and relevant information regarding its synthesis, the introduction of isotopic labels like deuterium (d4), or its specific signaling pathways and mechanism of action. The core requirements of the request—detailed experimental protocols, quantitative data tables, and signaling pathway diagrams—are all contingent on the unambiguous identification of the molecule .

To proceed, a more specific identifier for the molecule of interest is required, such as:

-

A CAS (Chemical Abstracts Service) registry number.

-

An IUPAC (International Union of Pure and Applied Chemistry) name.

-

A SMILES (Simplified Molecular-Input Line-Entry System) string.

-

A reference to a patent or scientific publication that describes the synthesis and biological evaluation of "S 421."

Once a specific molecule is identified, a detailed technical guide as requested can be developed.

Octachlorodipropyl Ether-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octachlorodipropyl Ether-d4, a deuterated analog of the insecticide synergist Octachlorodipropyl Ether (also known as S-421). This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering available data, analytical methodologies, and a general quality control workflow.

Compound Data

The following tables summarize the available chemical and physical properties of Octachlorodipropyl Ether-d4 and its non-deuterated counterpart. Data for the deuterated compound is limited, and information for the non-deuterated form is provided for reference.

Table 1: Chemical Identification

| Identifier | Octachlorodipropyl Ether-d4 | Octachlorodipropyl Ether |

| Alternate Names | S 421-d4 | S-421, Bis(2,3,3,3-tetrachloropropyl) ether |

| CAS Number | 127-90-2 (unlabeled) | 127-90-2 |

| Molecular Formula | C₆H₂D₄Cl₈O[1] | C₆H₆Cl₈O[2][3][4] |

| Molecular Weight | 381.76 g/mol [1] | 377.73 g/mol [2][3] |

| InChI Key | LNJXZKBHJZAIKQ-UHFFFAOYSA-N | LNJXZKBHJZAIKQ-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | ClC(COCC(Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | ClC(COCC(Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl[2][3] |

Table 2: Physical and Chemical Properties

| Property | Value (Octachlorodipropyl Ether) | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| Boiling Point | 114-116 °C @ 0.2 Torr | [2][3] |

| Melting Point | -50 °C | [2][3] |

Experimental Protocols

A definitive Certificate of Analysis with detailed experimental protocols for Octachlorodipropyl Ether-d4 is not publicly available. However, the following High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of the non-deuterated form in insecticide formulations provides a relevant and robust analytical approach.

High-Performance Thin-Layer Chromatography (HPTLC) for Octachlorodipropyl Ether

This method is suitable for the quantification and identification of Octachlorodipropyl Ether in various formulations.

Instrumentation and Materials:

-

HPTLC Plates: Silica gel 60 F254

-

Mobile Phase: Toluene–acetic acid–water 20:20:1 (v/v/v)

-

Chromogenic Reagent: Silver nitrate–2 M alcoholic potassium hydroxide

-

Densitometer: Capable of detection at 399 nm

-

Standard Solution: Analytical grade Octachlorodipropyl Ether (e.g., 98.0% purity)

Procedure:

-

Standard Preparation: Prepare a stock solution of 1.0 mg/mL Octachlorodipropyl Ether in acetonitrile. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with acetonitrile.

-

Sample Preparation: Extract the sample containing Octachlorodipropyl Ether with a suitable organic solvent (e.g., acetonitrile).

-

Chromatography:

-

Apply the standard and sample solutions to the HPTLC plate.

-

Develop the plate in a chromatographic tank saturated with the mobile phase.

-

After development, dry the plate.

-

-

Detection and Quantification:

-

Spray the plate with the chromogenic reagent.

-

Expose the plate to UV light for visualization.

-

Perform densitometric evaluation at 399 nm.

-

The calibration plot for quantification is typically logarithmic in the range of 0.2–5.0 µg per band.

-

Signaling Pathways and Workflows

The following diagrams illustrate key conceptual frameworks relevant to the analysis and use of Octachlorodipropyl Ether-d4.

Caption: General analytical workflow for the quality control of a deuterated standard.

This generalized workflow outlines the critical steps from receiving a deuterated standard like Octachlorodipropyl Ether-d4 to its final release for research applications. It emphasizes identity confirmation, purity assessment, and the crucial determination of isotopic enrichment, all of which are documented in a Certificate of Analysis.

References

S 421-d4 CAS number and molecular weight

This technical guide provides a comprehensive overview of S 421-d4, a deuterated analog of the insecticide synergist S 421, also known as Octachlorodipropyl Ether. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, mechanism of action, and analytical methodologies.

Core Compound Information

S 421-d4 is the deuterium-labeled version of S 421 (Octachlorodipropyl ether). The unlabeled compound has been utilized as an insecticide and as a synergist to enhance the efficacy of other insecticides, such as pyrethroids, by inhibiting the metabolic detoxification enzymes in insects.[1][2] Due to its potential for chronic toxicity, including hepatotoxicity and carcinogenicity, its use has been a subject of scrutiny.[2] The deuterated form, S 421-d4, is primarily used as an internal standard in analytical and research applications for the accurate quantification of S 421 in various matrices.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number (unlabeled S 421) | 127-90-2 | [1] |

| Molecular Weight | 381.76 g/mol | [1] |

| Molecular Formula | C₆H₂D₄Cl₈O | [1] |

| Alternate Names | Octachlorodipropyl Ether-d4 | [1] |

Mechanism of Action

The primary mode of action for the unlabeled compound, S 421, is the inhibition of detoxification enzymes within insects.[1] This synergistic activity hinders the metabolic breakdown of co-administered insecticides, thereby increasing their potency and duration of action. While specific signaling pathways are not extensively detailed in publicly available literature, the general mechanism involves interference with metabolic processes that would otherwise neutralize the primary insecticide. The combustion of products containing S 421, such as mosquito coils, has been noted to produce bis(chloromethyl)ether (BCME), a potent lung carcinogen.[3]

Experimental Protocols

A key application of S 421-d4 is as an internal standard for the analytical determination of S 421. Below is a detailed methodology for the analysis of Octachlorodipropyl Ether (the unlabeled compound) in insecticide formulations using High-Performance Thin-Layer Chromatography (HPTLC), a method for which S 421-d4 would be an ideal internal standard.[2]

High-Performance Thin-Layer Chromatography (HPTLC) for Octachlorodipropyl Ether Analysis

-

Objective: To quantify the amount of Octachlorodipropyl Ether (OCDPE) in insecticide formulations.

-

Materials:

-

HPTLC plates (silica gel)

-

Toluene

-

Acetic acid

-

Water

-

Silver nitrate

-

2 M alcoholic potassium hydroxide

-

OCDPE analytical standard

-

S 421-d4 (as internal standard)

-

Sample of insecticide formulation (emulsifiable concentrate or wettable powder)

-

-

Instrumentation:

-

HPTLC applicator

-

HPTLC developing chamber

-

Densitometer/plate scanner

-

UV light source

-

-

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of OCDPE analytical standard and S 421-d4 internal standard in a suitable solvent (e.g., toluene).

-

Create a series of calibration standards by diluting the stock solution to achieve a concentration range of 0.2–5.0 µg per band.[2]

-

Extract the insecticide formulation with a suitable solvent to dissolve the OCDPE.

-

-

Chromatography:

-

Apply the prepared standards and samples to the HPTLC silica gel plate using an automated applicator.

-

Develop the plate in a chromatographic chamber with a mobile phase consisting of toluene–acetic acid–water (20:20:1, v/v).[2]

-

-

Detection and Densitometry:

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the OCDPE standards against their concentration.

-

Determine the concentration of OCDPE in the samples by comparing their peak areas to the calibration curve, using the internal standard for correction.

-

-

References

An In-depth Technical Guide to S 421-d4 and its Non-Deuterated Analogue, Octachlorodipropyl Ether (S 421)

Disclaimer: Initial research indicates that S 421-d4 and its non-deuterated form, S 421, are not pharmaceutical compounds but rather industrial chemicals, primarily used as insecticide synergists. This guide provides a comprehensive overview of their known physical and chemical characteristics based on available data. The information is intended for researchers and scientists in environmental and chemical sciences rather than drug development.

Executive Summary

S 421-d4 is the deuterated form of S 421, a commercial name for the chemical compound Octachlorodipropyl ether. Its primary application is as a synergist in insecticide formulations, particularly in mosquito coils, to enhance the efficacy of active insecticidal ingredients. This guide details the physicochemical properties of both the deuterated and non-deuterated forms, their mechanism of action as an insecticide synergist, and associated toxicological concerns. Due to its application, there is no evidence of its involvement in specific mammalian signaling pathways.

Introduction to S 421 and S 421-d4

S 421, chemically known as Octachlorodipropyl ether or bis(2,3,3,3-tetrachloropropyl) ether, is a synthetic organochlorine compound.[1][2][3] It is utilized in the pesticide industry to increase the effectiveness of insecticides.[4][5] S 421-d4 is a stable isotope-labeled version of S 421, containing four deuterium atoms. This labeling is typically used for analytical purposes, such as in mass spectrometry-based quantification, to serve as an internal standard.

Physical and Chemical Characteristics

The following tables summarize the key physical and chemical properties of Octachlorodipropyl ether (S 421) and its deuterated analogue S 421-d4.

Table 1: General Properties of Octachlorodipropyl Ether (S 421)

| Property | Value | Source(s) |

| Chemical Name | Octachlorodipropyl ether; bis(2,3,3,3-tetrachloropropyl) ether | [6] |

| Synonyms | S 421, Monsanto 16226, ENT 25,456 | [6] |

| CAS Number | 127-90-2 | [2][6] |

| Molecular Formula | C₆H₆Cl₈O | [2][5][6] |

| Molecular Weight | 377.74 g/mol | [2][5] |

| Appearance | Light yellow liquid/powder | [1][5] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, toluene | [1] |

Table 2: Physicochemical Data of Octachlorodipropyl Ether (S 421)

| Property | Value | Source(s) |

| Density | ~1.7 g/cm³ | [1][5] |

| Melting Point | -49.9 °C to -50 °C | [2][5] |

| Boiling Point | 147 °C | [2][5] |

| Flash Point | 177 °C | [7] |

| Vapor Pressure | 3.38E-05 mmHg at 25°C | [5] |

| XLogP3 | 5.1 - 5.29 | [5] |

Table 3: Properties of S 421-d4

| Property | Value | Source(s) |

| Alternate Name | Octachlorodipropyl Ether-d4 | |

| Molecular Formula | C₆H₂D₄Cl₈O | |

| Molecular Weight | 381.76 g/mol |

Mechanism of Action as an Insecticide Synergist

Octachlorodipropyl ether (S 421) functions by inhibiting the metabolic enzymes in insects that would otherwise detoxify the primary insecticide.[8][9] This synergistic action allows for a lower dose of the active insecticide to achieve the desired pest control effect.[9] The primary target of many insecticide synergists are the cytochrome P450 monooxygenases, a family of enzymes responsible for breaking down foreign compounds.[10] By inhibiting these enzymes, S 421 increases the bioavailability and residence time of the insecticide at its target site in the insect.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Octachlorodipropyl ether are not widely available in peer-reviewed literature. However, a high-performance thin-layer chromatographic (HPTLC) method for its determination in insecticide formulations has been reported. The general steps for such an analysis would include:

-

Sample Preparation: Extraction of the active compound from the insecticide formulation using a suitable organic solvent.

-

Chromatography: Application of the extracted sample to a silica gel HPTLC plate.

-

Mobile Phase Development: Elution of the plate with a solvent system such as toluene–acetic acid–water.

-

Detection: Visualization of the compound, for example, by spraying with a chromogenic reagent like silver nitrate and exposure to UV light.

-

Quantification: Densitometric analysis of the resulting spots to determine the concentration of Octachlorodipropyl ether.

Toxicological Profile and Safety

Octachlorodipropyl ether is a compound of toxicological concern. While it has low acute toxicity, studies have pointed to potential subacute and chronic health effects. Of significant concern is the combustion of mosquito coils containing S 421, which can lead to the formation of bis(chloromethyl)ether (BCME), a potent lung carcinogen.[11][12][13] Due to these health risks, the use of S 421 in consumer products is restricted or banned in some regions.[11][12]

The following diagram illustrates the logical relationship leading to the hazardous byproduct from the use of S 421 in mosquito coils.

Conclusion

S 421-d4 and its non-deuterated counterpart, Octachlorodipropyl ether (S 421), are not compounds with therapeutic applications but are effective insecticide synergists. Their physicochemical properties are characteristic of organochlorine compounds. While they play a role in pest control, their use is associated with significant health and environmental concerns, primarily due to the formation of carcinogenic byproducts upon combustion. Further research into the environmental fate and long-term toxicological effects of Octachlorodipropyl ether is warranted. The deuterated form, S 421-d4, remains a valuable tool for analytical and metabolic studies of this compound.

References

- 1. Buy Bis(2,3,3,3-tetrachloropropyl) ether | 127-90-2 [smolecule.com]

- 2. Bis(2,3,3,3-tetrachloropropyl) ether CAS#: 127-90-2 [m.chemicalbook.com]

- 3. Bis(2,3,3,3-tetrachloropropyl) ether | 127-90-2 [chemicalbook.com]

- 4. Octachlorodipropyl ether (s-2) mosquito coils are inadequately studied for residential use in Asia and illegal in the United States. | Semantic Scholar [semanticscholar.org]

- 5. echemi.com [echemi.com]

- 6. Bis(2,3,3,3-tetrachloropropyl) ether [webbook.nist.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. Octachlorodipropyl ether (Ref: S-421) [sitem.herts.ac.uk]

- 9. Insecticide synergists: role, importance, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SCI: Insecticide boost [soci.org]

- 11. Octachlorodipropyl ether (s-2) mosquito coils are inadequately studied for residential use in Asia and illegal in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Octachlorodipropyl ether (s-2) mosquito coils are inadequately studied for residential use in Asia and illegal in the United States - PMC [pmc.ncbi.nlm.nih.gov]

S 421-d4: A Technical Overview of a Pesticide Synergist and Its Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S 421, also known as Octachlorodipropyl ether, and its deuterated form, S 421-d4. While the intended application of this guide is for professionals in drug development, extensive research indicates that the primary application of S 421 is not in the pharmaceutical field but rather as a pesticide synergist. This document summarizes the available technical information, supplier details, and critical safety considerations.

Chemical Identity and Properties

S 421-d4 is the deuterium-labeled version of S 421, with the chemical name Octachlorodipropyl Ether-d4. The unlabeled compound, S 421, is a synthetic organochlorine compound.[1] Deuterated compounds like S 421-d4 are commonly used as internal standards in analytical chemistry for the quantification of the unlabeled analogue.

Table 1: Chemical and Physical Properties of S 421 and S 421-d4

| Property | S 421 (Octachlorodipropyl ether) | S 421-d4 (Octachlorodipropyl Ether-d4) |

| Alternate Names | S-2, S-421 | - |

| CAS Number | 127-90-2 | 127-90-2 (unlabeled) |

| Molecular Formula | C₆H₆Cl₈O | C₆H₂D₄Cl₈O |

| Molecular Weight | 377.7 g/mol | 381.76 g/mol |

| Appearance | Colorless to pale yellow liquid | Not specified |

| Solubility | Insoluble in water, soluble in organic solvents | Not specified |

| Mode of Action | Hinders metabolic resistance by inhibiting detoxification enzymes.[2] | Not applicable |

Supplier and Purchasing Information

S 421-d4 is available from several chemical suppliers for research purposes. It is important to note that this product is intended for research use only and not for diagnostic or therapeutic applications.

Table 2: Supplier Information for S 421-d4

| Supplier | Product Name | Catalog Number |

| Santa Cruz Biotechnology, Inc. | S 421-d4 | sc-213493 |

| MedchemExpress | S 421-d4 | HY-113592S |

| LGC Standards | S 421-d4 | TRC-S050502 |

Primary Application: Pesticide Synergist

The predominant use of S 421 (Octachlorodipropyl ether) is as a synergist in insecticide formulations, particularly in mosquito coils.[3][4] Synergists are compounds that, while having little to no pesticidal activity themselves, enhance the effectiveness of the active insecticidal ingredient. S 421 has been used in combination with pyrethroid insecticides, such as d-allethrin.[3] Its mechanism of action involves the inhibition of detoxification enzymes in insects, which would otherwise break down the insecticide.[2]

Toxicology and Safety Concerns

A significant body of research highlights the toxicological concerns associated with the use of S 421, particularly in products that involve combustion, such as mosquito coils. The combustion of S 421 can lead to the formation of bis(chloromethyl)ether (BCME), an extremely potent lung carcinogen.[3][4] This has led to regulatory scrutiny and restrictions on its use in some regions. For instance, mosquito coils containing S-2 (S 421) are unregistered and their use is illegal in the United States.[3][4]

The following diagram illustrates the logical relationship between the use of S 421 in mosquito coils and the potential health hazard.

Relevance to Drug Development

Based on extensive literature searches, there is no evidence to suggest that S 421 or S 421-d4 has any current application in drug development. The research focus on this compound is overwhelmingly centered on its use as a pesticide synergist and its associated toxicological profile. Ethers as a chemical class are present in many pharmaceutical compounds; however, the specific properties and safety concerns of Octachlorodipropyl ether do not align with typical characteristics of a drug candidate or excipient.[5][6]

Experimental Protocols

Detailed experimental protocols for the use of S 421-d4 would be specific to the analytical methods in which it is employed as an internal standard. A general workflow for using a deuterated internal standard in a quantitative analysis (e.g., by gas chromatography-mass spectrometry - GC-MS) is provided below.

General Protocol for Quantification using a Deuterated Internal Standard:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the unlabeled analyte (S 421) of a known concentration in a suitable organic solvent.

-

Prepare a stock solution of the deuterated internal standard (S 421-d4) of a known concentration.

-

Create a series of calibration standards by spiking a constant known amount of the internal standard solution into aliquots of the unlabeled analyte stock solution at varying concentrations.

-

-

Sample Preparation:

-

Extract the analyte (S 421) from the sample matrix (e.g., environmental sample, biological tissue) using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction).

-

Add a known amount of the deuterated internal standard (S 421-d4) to the sample extract.

-

Concentrate or dilute the sample as necessary to bring the analyte concentration within the range of the calibration curve.

-

-

Analytical Measurement:

-

Analyze the calibration standards and the prepared samples by GC-MS or a similar analytical technique.

-

Monitor for characteristic ions of both the unlabeled analyte and the deuterated internal standard.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

Calculate the peak area ratio for the unknown samples and determine their concentrations using the calibration curve.

-

The following diagram illustrates a typical experimental workflow for using S 421-d4 as an internal standard.

Conclusion

References

- 1. CAS 127-90-2: Octachlorodipropyl ether | CymitQuimica [cymitquimica.com]

- 2. Octachlorodipropyl ether (Ref: S-421) [sitem.herts.ac.uk]

- 3. Octachlorodipropyl ether (s-2) mosquito coils are inadequately studied for residential use in Asia and illegal in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmiweb.com [pharmiweb.com]

- 6. longdom.org [longdom.org]

Technical Guide: Research Applications of a Deuterated Small Molecule Inhibitor, S 421

Note to the user: The initial search for "deuterated S 421" did not yield information on a specific molecule with this designation. The following response is a comprehensive technical guide based on the principles of drug deuteration, using a hypothetical small molecule inhibitor, "S 421," as a case study to illustrate the concepts and research applications as requested.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic replacement of hydrogen with its stable isotope, deuterium, is a promising approach in drug discovery to enhance pharmacokinetic properties. This guide explores the research applications of deuterating a hypothetical small molecule inhibitor, S 421, targeting a critical kinase signaling pathway. We will delve into the underlying principles of the kinetic isotope effect, present comparative preclinical data for S 421 and its deuterated analog (d-S 421), provide detailed experimental methodologies, and visualize key concepts and workflows.

Introduction to Deuteration in Drug Discovery

Deuteration involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1][] This increased bond strength can significantly slow down metabolic processes that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect (KIE).[][4] By strategically placing deuterium at sites of metabolic vulnerability, deuterated compounds can exhibit improved pharmacokinetic profiles, such as a longer half-life, reduced metabolic clearance, and potentially a better safety profile due to decreased formation of reactive metabolites.[4][5][6]

The first FDA-approved deuterated drug, deutetrabenazine (Austedo®), demonstrated the clinical viability of this approach, paving the way for further research and development in this area.[1][2][4][7]

Hypothetical Case Study: S 421 and its Deuterated Analog, d-S 421

For the purpose of this guide, we will consider "S 421," a potent and selective inhibitor of a hypothetical kinase, "Kinase X," which is a key component in a cancer-related signaling pathway. While S 421 shows excellent in vitro potency, its in vivo application is limited by rapid metabolic clearance, primarily through oxidation of a metabolically labile methyl group. Deuteration of this methyl group (to form d-S 421) is proposed to mitigate this issue.

Comparative Pharmacokinetic Data: S 421 vs. d-S 421

The following tables summarize hypothetical quantitative data from preclinical studies comparing S 421 and d-S 421.

Table 1: In Vitro Metabolic Stability

| Compound | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| S 421 | 15 | 92.4 |

| d-S 421 | 75 | 18.5 |

Table 2: In Vivo Pharmacokinetics in Rats (10 mg/kg, oral)

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Half-life (t½, hr) |

| S 421 | 850 | 1.0 | 3400 | 2.5 |

| d-S 421 | 1250 | 1.5 | 9800 | 7.0 |

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of S 421 and d-S 421 in liver microsomes.

Materials:

-

Rat liver microsomes (RLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

S 421 and d-S 421 stock solutions (in DMSO)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Methodology:

-

Prepare a microsomal incubation mixture containing RLM (0.5 mg/mL) in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Add the test compound (S 421 or d-S 421) to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic profile of S 421 and d-S 421 after oral administration in rats.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

S 421 and d-S 421 formulation for oral gavage

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of S 421 or d-S 421 (10 mg/kg).

-

Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Caption: Hypothetical signaling pathway inhibited by S 421.

Caption: Experimental workflow for evaluating deuterated S 421.

Caption: Comparative metabolic pathways of S 421 and d-S 421.

Conclusion

The strategic deuteration of drug candidates like the hypothetical S 421 can lead to significant improvements in their pharmacokinetic profiles. By slowing down metabolic clearance, deuteration can increase drug exposure and half-life, potentially leading to enhanced efficacy and a more convenient dosing regimen. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of deuterated compounds. As the field of deuterated drugs continues to grow, this approach will likely become an increasingly valuable tool in the drug discovery and development process.[6][7]

References

- 1. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. bioscientia.de [bioscientia.de]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate of Octachlorodipropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorodipropyl ether (OCDPE), a chlorinated alkyl ether, has been utilized as a synergist in pesticide formulations, most notably in mosquito coils. Its environmental persistence and potential for long-range transport are of significant concern. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of OCDPE, including its physicochemical properties, degradation pathways, and mobility. While experimental data are available for photolysis and hydrolysis, significant data gaps remain for biodegradation, soil sorption, and bioaccumulation. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key environmental fate studies based on internationally recognized guidelines, and presents visual representations of degradation pathways and experimental workflows to aid in understanding its environmental behavior.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely dictated by its fundamental physicochemical properties. The available data for octachlorodipropyl ether are summarized in Table 1.

Table 1: Physicochemical Properties of Octachlorodipropyl Ether

| Property | Value | Reference |

| CAS Registry Number | 127-90-2 | |

| Molecular Formula | C₆H₆Cl₈O | |

| Molecular Weight | 377.73 g/mol | |

| Boiling Point | 114-116 °C @ 0.2 Torr | [1] |

| Melting Point | -50 °C | [1] |

| Vapor Pressure | 3.38 x 10⁻⁵ mmHg at 25°C | |

| Water Solubility | Data not available | |

| Octanol-Water Partition Coefficient (log Kow) | Data not available |

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, are critical pathways for the transformation of organic chemicals in the environment.

Photolysis

Photodegradation of OCDPE has been observed in both aqueous solutions and organic solvents. The rate of degradation is influenced by factors such as pH, temperature, and the type of water or solvent.

2.1.1. Photolysis in Aqueous Solution

The photodegradation of OCDPE in water follows first-order kinetics. The half-life is significantly affected by pH and temperature, with faster degradation occurring at higher pH and temperatures. The primary identified photodegradation product is 2,3,3-trichloroprop-2-en-1-ol. A proposed pathway involves dehydrochlorination and ether cleavage.

Table 2: Photodegradation Half-lives of Octachlorodipropyl Ether in Aqueous Solution

| Condition | Half-life (hours) | Reference |

| Effect of Temperature (at pH 7) | ||

| 15°C | 2.39 | |

| 20°C | 1.89 | |

| 25°C | 1.65 | |

| 30°C | 1.32 | |

| Effect of pH (at 25°C) | ||

| pH 5 | 2.33 | |

| pH 7 | 1.52 | |

| pH 9 | 0.20 | |

| Effect of Water Type (at 25°C, pH 7) | ||

| Pure Water | 1.65 | |

| Impoundment Water | 1.78 | |

| Pond Water | 1.96 | |

| Lake Water | 2.05 |

2.1.2. Photolysis in Organic Solvents

The photodegradation of OCDPE in organic solvents also follows first-order kinetics. The degradation rate varies depending on the solvent.

Table 3: Photodegradation Half-lives of Octachlorodipropyl Ether in Organic Solvents under UV Light

| Solvent | Rate Constant (k, h⁻¹) | Half-life (t½, hours) | Reference |

| Methanol | 0.3310 | 2.09 | |

| Acetone | 0.2382 | 2.91 | |

| Acetonitrile | 0.0287 | 24.1 | |

| n-Hexane | 0.0276 | 25.1 |

Under natural sunlight, the photodegradation in methanol is slower, with a half-life of 8.87 hours.

2.1.3. Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)

This protocol is designed to determine the potential for direct phototransformation of a chemical in water.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Atenolol (S 421) using a Deuterated Internal Standard (S 421-d4) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a cardioselective β1-adrenergic receptor blocker, is widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction. Accurate and sensitive quantification of atenolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput.

The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS to correct for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the quantitative results. This document provides detailed application notes and protocols for the quantification of atenolol (often found in pharmaceutical formulations with imprints such as "S 421") in biological matrices using its deuterated analogue, S 421-d4 (a conceptual representation for deuterated atenolol, with atenolol-d7 being a commonly used specific example), as an internal standard.

Principle of the Method

The method involves the extraction of atenolol and its deuterated internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte (atenolol) to that of the internal standard.

Experimental Protocols

Materials and Reagents

-

Atenolol reference standard

-

Atenolol-d7 (as a surrogate for S 421-d4) internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Human plasma (or other relevant biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Instrumentation

-

A liquid chromatography system capable of delivering reproducible gradients.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol and atenolol-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of atenolol-d7 at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank biological matrix with the appropriate working standard solutions to prepare a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation

Choose one of the following extraction methods based on the required sample cleanup and sensitivity:

Method 1: Protein Precipitation

-

To 100 µL of plasma sample, add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma sample, add 50 µL of the internal standard working solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as in the protein precipitation method.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

Liquid Chromatography

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Atenolol) | m/z 267.2 → 145.1 |

| MRM Transition (Atenolol-d7) | m/z 274.2 → 152.1 |

| Collision Energy | Optimize for your instrument |

| Dwell Time | 100 ms |

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for atenolol.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Atenolol | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 10 | 90 - 110 |

| Medium | 100 | < 8 | < 8 | 92 - 108 |

| High | 800 | < 7 | < 7 | 95 - 105 |

Table 3: Recovery Data

| Analyte | Extraction Method | Recovery (%) |

| Atenolol | Protein Precipitation | > 85 |

| Atenolol | Solid-Phase Extraction | > 90 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Atenolol.

Signaling Pathway (Illustrative)

While atenolol's primary mechanism of action is the blockade of β1-adrenergic receptors and does not involve a classical signaling pathway in the same way as some other drugs, its effect can be visualized in the context of the adrenergic signaling cascade it inhibits.

Caption: Inhibition of the β1-adrenergic signaling pathway by Atenolol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of atenolol in biological matrices using S 421-d4 (represented by atenolol-d7) as an internal standard by LC-MS/MS. The described methods are sensitive, specific, and reliable, making them suitable for a wide range of applications in clinical and pharmaceutical research. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of atenolol.

Application Note: Quantitative Analysis of S 421 in Human Plasma using a Validated LC-MS/MS Method with S 421-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the investigational compound S 421 in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated stable isotope-labeled internal standard, S 421-d4. This method is suitable for pharmacokinetic studies and other drug development applications.

Introduction

S 421 is a novel small molecule inhibitor of the (hypothetical) Kinase XYZ, a critical component in the ABC signaling pathway implicated in certain inflammatory diseases. To support the clinical development of S 421, a sensitive, selective, and robust bioanalytical method for its quantification in human plasma is required. This application note describes a validated LC-MS/MS method for the determination of S 421 concentrations in human plasma using S 421-d4 as the internal standard (IS). The method demonstrates excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range.

Experimental Workflow

The overall workflow for the quantitative analysis of S 421 in human plasma is depicted below. The process begins with the collection of plasma samples, followed by protein precipitation for sample cleanup. The supernatant is then analyzed by LC-MS/MS.

Caption: Experimental workflow for S 421 analysis.

Materials and Reagents

-

Analytes: S 421 (purity >99%), S 421-d4 (isotopic purity >99%, chemical purity >99%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Matrix: Human plasma (K2EDTA)

Instrumentation and Conditions

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |

| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | S 421: 450.2 -> 250.1; S 421-d4: 454.2 -> 254.1 |

| Collision Energy (CE) | S 421: 25 eV; S 421-d4: 25 eV |

| Declustering Potential (DP) | S 421: 80 V; S 421-d4: 80 V |

Protocols

5.1. Preparation of Standard and QC Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of S 421 and S 421-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the S 421 stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.

-

Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 3, 30, 800 ng/mL).

5.2. Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the S 421-d4 internal standard working solution (e.g., 100 ng/mL in 50% methanol).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a new vial for LC-MS/MS analysis.

Method Validation Results

The method was validated according to regulatory guidelines. A summary of the validation results is presented below.

Table 2: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Regression Model | r² |

| S 421 | 1 - 1000 | 1/x² weighted | >0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | -4.2 | 9.8 | -5.1 |

| Low QC | 3 | 6.2 | 2.1 | 7.5 | 3.3 |

| Mid QC | 30 | 4.5 | 1.5 | 5.8 | 2.0 |

| High QC | 800 | 3.1 | -1.8 | 4.2 | -2.5 |

Hypothetical Signaling Pathway of S 421

S 421 is designed to inhibit Kinase XYZ, thereby blocking the downstream phosphorylation of Transcription Factor ABC and preventing the expression of pro-inflammatory cytokines.

Caption: Inhibition of the Kinase XYZ pathway by S 421.

Conclusion

This application note details a robust and validated LC-MS/MS method for the quantitative analysis of S 421 in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method is suitable for supporting clinical pharmacokinetic studies and other applications in the drug development of S 421.

Method Development for the Analysis of Octachlorodipropyl Ether

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octachlorodipropyl ether (OCDPE), a chlorinated alkyl ether, has been utilized as a synergist in pesticide formulations. Due to its potential for environmental persistence and toxicological concerns, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices. This document provides a detailed overview of analytical methodologies for the determination of OCDPE, focusing on sample preparation, chromatographic separation, and detection techniques. Protocols for High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, along with guidance on method validation.

Analytical Methods Overview

The analysis of octachlorodipropyl ether can be accomplished by various chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation.

-

High-Performance Thin-Layer Chromatography (HPTLC): A simple, rapid, and cost-effective method suitable for the analysis of OCDPE in insecticide formulations.[1] It offers good resolution and sensitivity for screening and quantification purposes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique widely used for the analysis of semi-volatile organic compounds like OCDPE in complex environmental matrices. GC-MS provides excellent separation and unequivocal identification based on mass spectra.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, making it ideal for trace-level analysis in challenging matrices by minimizing interferences.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for non-polar compounds like OCDPE, LC-MS/MS can be a viable alternative, particularly for polar metabolites or when derivatization is not desired. Method development would be required to optimize ionization and fragmentation.

Experimental Protocols

Protocol 1: HPTLC Analysis of OCDPE in Insecticide Formulations

This protocol is based on a validated method for the determination of OCDPE in emulsifiable concentrate (EC) and wettable powder (WP) formulations.[1]

1. Materials and Reagents

-

OCDPE analytical standard (98.0% purity)

-

Acetonitrile (HPLC grade)

-

Toluene (analytical grade)

-

Acetic acid (analytical grade)

-

Potassium hydroxide (analytical grade)

-

Silver nitrate (analytical grade)

-

Nitric acid (analytical grade)

-

Ethanol (95%)

-

HPTLC plates (silica gel 60 F254, 20 x 10 cm)

-

Deionized water

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of OCDPE standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 to 5.0 µg/mL.

3. Sample Preparation

-

Emulsifiable Concentrate (EC) Formulations: Accurately weigh a quantity of the EC formulation equivalent to 10 mg of OCDPE into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Wettable Powder (WP) Formulations: Accurately weigh a quantity of the WP formulation equivalent to 10 mg of OCDPE into a centrifuge tube. Add 10 mL of acetonitrile and sonicate for 15 minutes. Centrifuge and collect the supernatant.

-

Filter all sample solutions through a 0.45 µm syringe filter before analysis.

4. HPTLC Conditions

-

Stationary Phase: HPTLC silica gel 60 F254 plate

-

Mobile Phase: Toluene : Acetic acid : Water (20:20:1, v/v/v)

-

Application: Apply 5 µL of standard and sample solutions as 8 mm bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.

-

Detection: After development, dry the plate. Spray with a 2 M alcoholic potassium hydroxide solution, heat at 120°C for 30 minutes, and then spray with a 1% silver nitrate solution in 30% nitric acid. Expose the plate to UV light for approximately 15 minutes for visualization.

-

Densitometric Analysis: Scan the plates densitometrically at 399 nm.

5. Quantification

-

Construct a calibration curve by plotting the peak area against the concentration of the OCDPE standards. Determine the concentration of OCDPE in the samples from the calibration curve.

Protocol 2: GC-MS Analysis of OCDPE in Environmental Samples (General Guideline)

This protocol provides a general framework for the analysis of OCDPE in soil and water samples. Method optimization and validation are essential for specific applications.

1. Materials and Reagents

-

OCDPE analytical standard

-

Hexane (pesticide residue grade)

-

Acetone (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Sodium sulfate (anhydrous, analytical grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Internal standard (e.g., PCB 209 or other suitable chlorinated compound)

2. Sample Preparation

-

Water Samples:

-

To a 1 L water sample, add a surrogate or internal standard.

-

Perform liquid-liquid extraction with dichloromethane or pass the sample through a conditioned C18 SPE cartridge.

-

Elute the SPE cartridge with a suitable solvent like ethyl acetate or acetone.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Soil/Sediment Samples:

-

Air-dry the soil sample and sieve to remove large debris.

-

To 10 g of soil, add a surrogate or internal standard.

-

Extract the sample using an accelerated solvent extractor (ASE) or Soxhlet extractor with a mixture of hexane and acetone.

-

Concentrate the extract and perform a cleanup step if necessary (e.g., using Florisil or silica gel chromatography) to remove interfering matrix components.

-

Concentrate the final extract to 1 mL.

-

3. GC-MS Conditions (Suggested Starting Parameters)

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 5°C/min to 280°C, hold for 10 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode:

-

Full Scan: Mass range 50-500 amu for initial identification.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Characteristic ions for OCDPE should be determined from its mass spectrum.

-

4. GC-MS/MS Method Development (Guidance) For highly complex matrices, a GC-MS/MS method is recommended.

-

Precursor Ion Selection: The molecular ion or a high-mass fragment ion of OCDPE would be selected as the precursor ion in the first quadrupole.

-

Product Ion Selection: The precursor ion is fragmented in the collision cell, and characteristic product ions are selected in the third quadrupole. The transition from the precursor ion to the most abundant and specific product ion is used for quantification (quantifier), while another transition is used for confirmation (qualifier).

-

Collision Energy Optimization: The collision energy needs to be optimized to maximize the abundance of the desired product ions.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPTLC method and expected performance characteristics for a validated GC-MS method.

Table 1: HPTLC Method Validation Data for OCDPE in Insecticide Formulations [1]

| Parameter | Emulsifiable Concentrate (EC) | Wettable Powder (WP) |

| Linearity Range | 0.2 - 5.0 µ g/band | 0.2 - 5.0 µ g/band |

| Correlation Coefficient (r²) | 0.99 | 0.99 |

| Recovery (%) | 98.5 - 103.9 | 95.3 - 104.3 |

| Precision (RSD, %) | 3.39 - 4.89 | 2.92 - 5.33 |

| Limit of Detection (LOD) | 0.1 µ g/band | 0.1 µ g/band |

Table 2: Expected Performance Characteristics for a Validated GC-MS Method for OCDPE

| Parameter | Expected Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery (%) | 80 - 120% |

| Precision (RSD, %) | < 15% |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

Caption: HPTLC analysis workflow for Octachlorodipropyl Ether.

Caption: General workflow for GC-MS analysis of Octachlorodipropyl Ether.

References

Application Note: Quantitative Analysis of S 421 in Biological Matrices using S 421-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity in quantitative bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification by correcting for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2][3][4] This application note describes a detailed protocol for the quantitative analysis of the hypothetical compound S 421 using its deuterated analog, S 421-d4, as an internal standard.

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization, ensuring that any sample-to-sample variation is mirrored in both the analyte and the IS, allowing for reliable normalization.[1] S 421-d4, as a deuterated analog of S 421, is chemically and physically almost identical to the parent drug, making it an excellent internal standard for its bioanalysis.[1]

Experimental Protocols

Materials and Reagents

-

S 421 (analyte)

-

S 421-d4 (internal standard)

-

Control human plasma (K2EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized, 18 MΩ·cm

-

Microcentrifuge tubes

-

Autosampler vials

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of S 421 and S 421-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the S 421 stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve construction.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the S 421-d4 stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the S 421 working standard solutions into control human plasma to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL S 421-d4 internal standard working solution to each tube (except for the blank matrix).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see LC method below).

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

-

MS System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

S 421: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

-

S 421-d4: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for S 421 and S 421-d4.

-

Data Presentation

The use of S 421-d4 as an internal standard ensures high accuracy and precision in the quantification of S 421. The following tables summarize representative data from a method validation experiment.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range (ng/mL) | 1 - 1000 |

| Regression Model | Linear |

| Weighting | 1/x² |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low | 3.0 | 2.9 | 96.7 | 4.5 |

| Medium | 300.0 | 305.1 | 101.7 | 2.8 |

| High | 800.0 | 792.8 | 99.1 | 3.1 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of S 421.

Hypothetical Signaling Pathway of S 421

This diagram illustrates a hypothetical signaling pathway where S 421 acts as an inhibitor of a key kinase, leading to downstream effects on gene transcription.

Caption: Hypothetical signaling pathway showing S 421 as a Kinase B inhibitor.

References

Application Note: Quantitative Analysis of S 421 in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of S 421 in human plasma. The methodology employs a stable isotope-labeled internal standard (SIL-IS), S 421-d4, to ensure high accuracy and precision. The sample preparation protocol utilizes a straightforward protein precipitation technique, providing excellent recovery and minimal matrix effects. This method is suitable for high-throughput analysis in pharmacokinetic and other drug development studies.

Introduction

S 421 is a novel therapeutic agent under investigation. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of S 421 in human plasma. The use of S 421-d4 as an internal standard corrects for variability during sample extraction and instrumental analysis, leading to superior data quality. The described protein precipitation method is simple, fast, and effective for cleaning up plasma samples prior to injection.

Materials and Methods

Reagents and Equipment

-

Chemicals: S 421 analytical standard (>99% purity), S 421-d4 internal standard (>99% purity, 99% isotopic enrichment), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Human Plasma (K2-EDTA).

-

Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, and HPLC vials.

-

Instrumentation: UHPLC system (e.g., Waters ACQUITY UPLC I-Class) coupled with a triple quadrupole mass spectrometer (e.g., Sciex 7500).

Chromatographic and Mass Spectrometric Conditions

The quantitative data for the chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: LC Parameters

| Parameter | Value |

|---|---|

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B in 2.0 min; hold at 95% B for 0.5 min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Run Time | 3.0 min |

Table 2: MS Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (S 421) | Q1: 450.2 m/z → Q3: 288.3 m/z |

| MRM Transition (S 421-d4) | Q1: 454.2 m/z → Q3: 292.3 m/z |

| Collision Energy (S 421) | 25 eV |

| Collision Energy (S 421-d4) | 25 eV |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Source Temperature | 550 °C |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of S 421 and S 421-d4 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the S 421 primary stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve (e.g., 100 µg/mL to 10 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the S 421-d4 primary stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation Protocol

The workflow for preparing plasma samples, calibration standards, and quality control (QC) samples involves a protein precipitation step.

Caption: Workflow for plasma sample preparation using protein precipitation.

Preparation of Calibration Curve and QC Samples

-

Blank Plasma: Use unspiked human plasma.

-

Calibration Standards: Spike 45 µL of blank human plasma with 5 µL of the appropriate S 421 working standard solution to create calibration standards ranging from 1 to 10,000 ng/mL.

-

QC Samples: Prepare QC samples in bulk at four concentrations: Low (LQC, 3 ng/mL), Medium (MQC, 300 ng/mL), High (HQC, 7500 ng/mL), and a Dilution QC (20,000 ng/mL).

-

Processing: Process all samples as described in the sample preparation protocol (Section 3.2).

Results and Data Presentation

The method was validated for linearity, accuracy, precision, and recovery. All quantitative data are summarized below.

Table 3: Calibration Curve Performance

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

|---|---|---|

| 1.0 | 0.005 | 102.3 |

| 5.0 | 0.024 | 98.7 |

| 50 | 0.251 | 99.5 |

| 500 | 2.498 | 100.8 |

| 2500 | 12.55 | 101.1 |

| 7500 | 37.61 | 99.2 |

| 10000 | 50.12 | 98.4 |

| r² | >0.998 | |

Table 4: Intra-day and Inter-day Precision and Accuracy | QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | | LQC | 3.0 | 4.1 | 103.5 | 5.2 | 101.7 | | MQC | 300 | 2.5 | 98.9 | 3.1 | 99.8 | | HQC | 7500 | 1.8 | 101.2 | 2.4 | 100.5 |

Method Logic and Hypothetical Pathway

The relationship between the analyte, internal standard, and analytical output is crucial for understanding the quantification strategy. The deuterated standard co-elutes with the analyte and experiences similar ionization and fragmentation, ensuring that variations are normalized.

Caption: Relationship between analyte, internal standard, and final output.

In a therapeutic context, S 421 may act by inhibiting a key signaling pathway. The diagram below illustrates a hypothetical mechanism where S 421 inhibits Kinase B, preventing downstream phosphorylation and cellular response.

Caption: Hypothetical signaling pathway inhibited by S 421.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of S 421 in human plasma. The simple protein precipitation sample preparation protocol, combined with the use of a deuterated internal standard, provides a reliable, accurate, and precise assay. The method meets the typical requirements for regulated bioanalysis and is suitable for supporting drug development studies of S 421.

Application Note: High-Throughput Analysis of Spirotetramat and its Metabolites in Food Matrices using S 421-d4 as an Internal Standard

Abstract